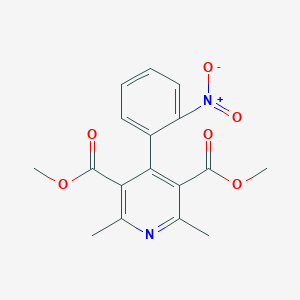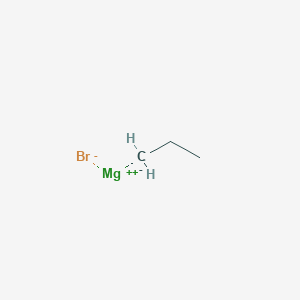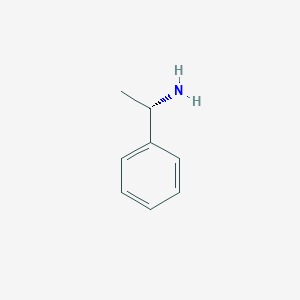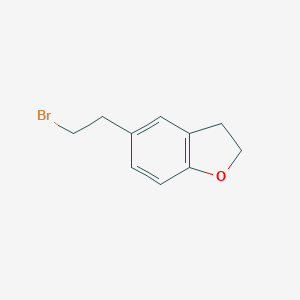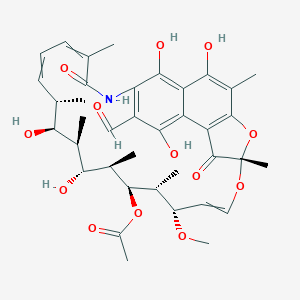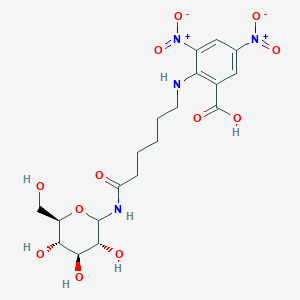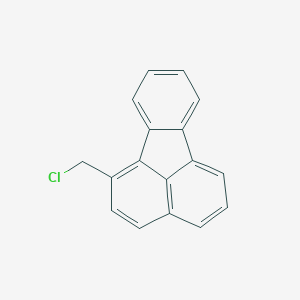
2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- is a heterocyclic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as Phenyldiazinone and is synthesized through a simple and efficient method.
Mécanisme D'action
The mechanism of action of 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. This inhibition leads to a reduction in inflammation, pain, and fever. Additionally, 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- has been shown to induce apoptosis in cancer cells, leading to their death.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- are diverse and depend on the specific application. In general, this compound has been shown to reduce inflammation, pain, and fever. It has also been shown to inhibit the growth of bacteria and fungi. In cancer cells, 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- induces apoptosis, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- in lab experiments is its high yield and purity. This makes it a reliable and efficient compound to work with. Additionally, this compound has been extensively studied, and its effects are well-documented. However, one limitation of using 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to design experiments that target specific pathways or mechanisms.
Orientations Futures
There are several future directions for the study of 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl-. One potential area of research is the development of new synthetic methods that are even more efficient and reliable. Another area of research is the investigation of the compound's effects on specific signaling pathways and mechanisms. Additionally, further research is needed to determine the optimal dosage and administration of 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- for specific applications. Finally, the potential use of 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- in combination with other drugs or therapies should be explored.
Méthodes De Synthèse
The synthesis of 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- is a straightforward process that involves the reaction of 3,6-dihydro-5,6-dimethyl-1,2-phenylenediamine with carbon dioxide. This reaction is carried out in the presence of a catalyst such as zinc oxide, and the resulting product is purified through recrystallization. The yield of the product is high, and the purity is excellent, making this method an efficient and reliable way to synthesize 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl-.
Applications De Recherche Scientifique
2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- has several potential applications in scientific research. This compound has been studied for its anti-inflammatory, analgesic, and antipyretic effects. It has also been investigated for its potential as an anticancer agent. In addition, 2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- has been studied for its ability to inhibit the growth of bacteria and fungi.
Propriétés
Numéro CAS |
105889-05-2 |
|---|---|
Nom du produit |
2H-1,3,4-Oxadiazin-2-one, 3,6-dihydro-5,6-dimethyl-6-phenyl- |
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
5,6-dimethyl-6-phenyl-3H-1,3,4-oxadiazin-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-8-11(2,15-10(14)13-12-8)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,14) |
Clé InChI |
CWZAHGNWKZHUDH-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)OC1(C)C2=CC=CC=C2 |
SMILES canonique |
CC1=NNC(=O)OC1(C)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



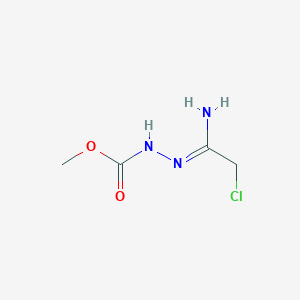
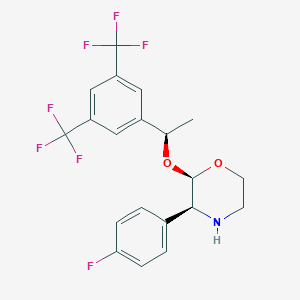
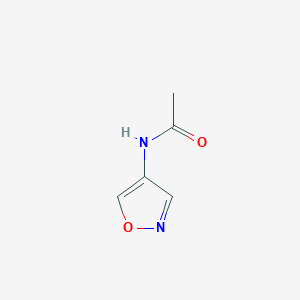
![(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid](/img/structure/B22540.png)
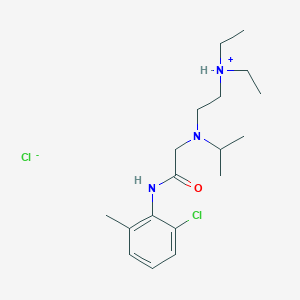
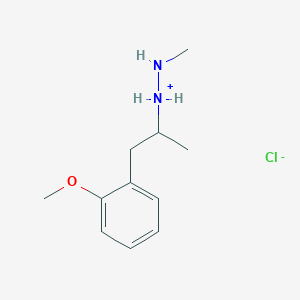
![5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,3-dimethoxybenzamide](/img/structure/B22545.png)
